2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid
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Overview
Description
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8FNO3. It is characterized by a pyridine ring substituted with a fluoro group at the 2-position and a methoxy group at the 5-position, along with an acetic acid moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinated pyridine derivatives as starting materials, which are then subjected to methoxylation and subsequent acetic acid addition under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro and methoxy groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the pyridine ring can enhance binding affinity and selectivity towards these targets. The acetic acid moiety may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability .
Comparison with Similar Compounds
2-(2-Fluoro-5-methoxypyridin-3-yl)ethanol: Similar structure but with an ethanol moiety instead of acetic acid.
2-(2-Fluoro-5-methoxypyridin-3-yl)methanol: Contains a methanol group instead of acetic acid.
2-(2-Fluoro-5-methoxypyridin-3-yl)amine: Features an amine group in place of acetic acid.
Uniqueness: 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and methoxy groups on the pyridine ring, along with the acetic acid moiety, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(2-fluoro-5-methoxypyridin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-6-2-5(3-7(11)12)8(9)10-4-6/h2,4H,3H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHRQIJEDITWPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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